molecular formula C13H8BrN3O B5553990 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5553990
M. Wt: 302.13 g/mol
InChI Key: YWSNJWSAQDJCBJ-UHFFFAOYSA-N
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Description

2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring and an oxadiazole ring. The synthesis of this compound is relatively straightforward, and it has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Apoptosis Induction and Anticancer Potential

One study explored derivatives of the oxadiazole compound as potential apoptosis inducers and anticancer agents. The research identified a specific derivative that exhibited significant activity against breast and colorectal cancer cell lines. This compound induced apoptosis in cancer cells by arresting cells in the G(1) phase, followed by apoptosis induction. Further structure-activity relationship (SAR) studies highlighted the importance of substituting the phenyl group with a pyridyl group and the relevance of a substituted five-member ring for activity. This research underscores the potential of oxadiazole derivatives as anticancer agents, identifying molecular targets such as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).

Antiproliferative Agents

Another significant application involves the synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, where compounds exhibited cytotoxic effects against breast cancer and leukemic cells. The study demonstrated the ability of these compounds to induce cell death by activating apoptosis, highlighting the potential of oxadiazole derivatives in the development of small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2016).

Material Science and OLED Applications

In the field of material science, oxadiazole derivatives have been synthesized and utilized as electron-transporting and exciton-blocking materials for organic light-emitting diodes (OLEDs). These derivatives have shown to reduce driving voltages, improve efficiency, and exhibit low roll-off in OLEDs, demonstrating their versatility and applicability in developing advanced electronic and photonic devices (Shih et al., 2015).

Properties

IUPAC Name

5-(3-bromophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-10-5-3-4-9(8-10)13-16-12(17-18-13)11-6-1-2-7-15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSNJWSAQDJCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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